molecular formula C8H10BrN B1378065 3-Bromo-5-ethyl-2-methylpyridine CAS No. 38749-84-7

3-Bromo-5-ethyl-2-methylpyridine

Cat. No.: B1378065
CAS No.: 38749-84-7
M. Wt: 200.08 g/mol
InChI Key: PMSRSAOKYKLVOT-UHFFFAOYSA-N
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Description

3-Bromo-5-ethyl-2-methylpyridine is a heterocyclic organic compound with the molecular formula C8H10BrN It is a derivative of pyridine, characterized by the presence of a bromine atom at the third position, an ethyl group at the fifth position, and a methyl group at the second position on the pyridine ring

Biochemical Analysis

Biochemical Properties

3-Bromo-5-ethyl-2-methylpyridine plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with p38α mitogen-activated protein kinase, a serine/threonine kinase that links extracellular signals to the intracellular machinery modulating various cellular processes . The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or activation of their catalytic activities.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the release of pro-inflammatory cytokines like tumor necrosis factor-α and interleukin-1β, which are crucial in inflammatory responses . Additionally, it can impact cellular metabolism by altering the activity of metabolic enzymes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby altering their catalytic activities. This compound has been shown to interact with p38α mitogen-activated protein kinase, leading to changes in gene expression and modulation of cellular responses to external stimuli . These interactions are crucial for understanding the compound’s role in biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under specific storage conditions but can degrade over time when exposed to certain environmental factors . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure can lead to significant changes in cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of inflammatory responses. At higher doses, toxic or adverse effects can occur, including cellular toxicity and disruption of normal cellular functions . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, it has been shown to affect the activity of enzymes involved in the metabolism of pyridine derivatives . These interactions can lead to changes in metabolic flux and levels of metabolites, impacting overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation within different cellular compartments . Understanding these mechanisms is crucial for determining the compound’s bioavailability and its potential effects on various tissues.

Subcellular Localization

The subcellular localization of this compound is an important factor in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . These localization patterns can affect the compound’s interactions with biomolecules and its overall biochemical activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-ethyl-2-methylpyridine can be achieved through several methods. One common approach involves the bromination of 5-ethyl-2-methylpyridine using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction typically occurs in the presence of a solvent such as dichloromethane or acetonitrile, and may require a catalyst like iron(III) bromide to facilitate the process .

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is becoming increasingly common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-5-ethyl-2-methylpyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Coupling Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions with arylboronic acids to form biaryl compounds.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different derivatives. For example, oxidation with potassium permanganate can introduce additional functional groups on the pyridine ring.

Common Reagents and Conditions:

Major Products Formed:

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Substituted Pyridines: Resulting from nucleophilic substitution reactions.

Comparison with Similar Compounds

    5-Bromo-2-methylpyridine: Similar structure but lacks the ethyl group at the fifth position.

    3-Bromo-2-methylpyridine: Similar structure but lacks the ethyl group at the fifth position.

    3-Bromo-5-ethylpyridine: Similar structure but lacks the methyl group at the second position.

Uniqueness: 3-Bromo-5-ethyl-2-methylpyridine is unique due to the specific combination of substituents on the pyridine ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific synthetic and research applications .

Properties

IUPAC Name

3-bromo-5-ethyl-2-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrN/c1-3-7-4-8(9)6(2)10-5-7/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMSRSAOKYKLVOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(N=C1)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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